molecular formula C11H12F3NO B13108357 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine

1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine

Katalognummer: B13108357
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: CIJGUWCDMMWOCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butenyl amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding butenyl derivative.

    Amination: The butenyl derivative is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Introduction of various functional groups at the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structural features and functional groups.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
  • 1-(3-(Trifluoromethoxy)phenyl)propan-1-amine
  • 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine

Uniqueness: 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and influences its reactivity. The butenyl chain also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s combination of structural features makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C11H12F3NO

Molekulargewicht

231.21 g/mol

IUPAC-Name

1-[3-(trifluoromethoxy)phenyl]but-3-en-1-amine

InChI

InChI=1S/C11H12F3NO/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h2-3,5-7,10H,1,4,15H2

InChI-Schlüssel

CIJGUWCDMMWOCU-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC(=CC=C1)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.